molecular formula C22H36I2O8 B12603795 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene CAS No. 917763-30-5

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene

Katalognummer: B12603795
CAS-Nummer: 917763-30-5
Molekulargewicht: 682.3 g/mol
InChI-Schlüssel: NOHHTACAUWCUTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene involves its ability to form stable complexes with various molecular targets. The ethoxy and iodoethoxy groups facilitate interactions with biomolecules, leading to the formation of cross-linked structures. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(2-chloroethoxy)ethane: Similar structure but with chlorine atoms instead of iodine.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains bromine and methoxy groups. Employed in the synthesis of dyes and other organic compounds.

    1,2-Bis(2-iodoethoxy)ethane: Lacks the extended ethoxy chains. Used as a crosslinking reagent in various chemical syntheses.

Uniqueness

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is unique due to its extended ethoxy chains and multiple iodoethoxy groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biomolecules and its potential use in advanced materials and drug delivery systems distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

917763-30-5

Molekularformel

C22H36I2O8

Molekulargewicht

682.3 g/mol

IUPAC-Name

1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C22H36I2O8/c23-5-7-25-9-11-27-13-15-29-17-19-31-21-3-1-2-4-22(21)32-20-18-30-16-14-28-12-10-26-8-6-24/h1-4H,5-20H2

InChI-Schlüssel

NOHHTACAUWCUTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCCOCCOCCOCCI)OCCOCCOCCOCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.